4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is a complex organic compound that features a benzenesulfonyl group, a benzyl group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Amidation: The final step involves the coupling of the benzothiazole derivative with a benzylamine derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Sulfonamide derivatives or thioethers.
Scientific Research Applications
4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
- N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
- 4-(benzenesulfonyl)-N-benzylbutanamide
Uniqueness
4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the benzenesulfonyl and benzothiazole moieties makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-benzyl-N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S2/c1-19-10-8-15-22-24(19)26-25(31-22)27(18-20-11-4-2-5-12-20)23(28)16-9-17-32(29,30)21-13-6-3-7-14-21/h2-8,10-15H,9,16-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLGSCOCGRZFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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